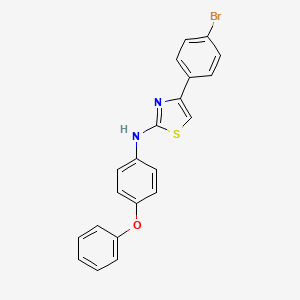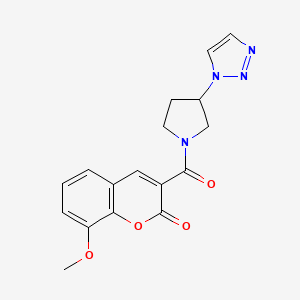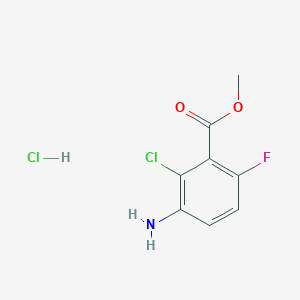![molecular formula C14H15F2NO3 B2926673 N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide CAS No. 2411254-67-4](/img/structure/B2926673.png)
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, linked to an ethyl chain terminating in a but-2-ynamide moiety. This specific structure allows the compound to interact with various biological targets, making it interesting for medicinal and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide typically involves multiple steps:
Formation of the Phenyl Ethyl Chain:
Starting from a phenol derivative, introduce the difluoromethoxy and methoxy groups through electrophilic substitution reactions.
Connect the substituted phenyl ring to an ethyl chain using Friedel-Crafts alkylation.
Formation of the But-2-ynamide Moiety:
Prepare the but-2-ynamide precursor via a terminal alkyne, which is then linked to the phenyl ethyl chain through a Sonogashira coupling reaction.
Industrial Production Methods: For industrial scale production, the synthesis would involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and minimize side products. Continuous flow reactors and automated synthesizers could be used to streamline the process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction:
The compound can undergo oxidative reactions at the methoxy and difluoromethoxy groups, possibly leading to the formation of quinones.
Reduction reactions could involve the alkyne moiety, converting it to an alkene or alkane.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) for oxidation.
Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) for reduction.
Halogens, nitrating agents, or alkylating agents for substitution reactions.
Major Products: The specific products depend on the reaction pathway. For example, oxidation might yield quinones, while reduction could form alkenes or alkanes.
Scientific Research Applications
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide has a broad range of applications in scientific research:
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Serves as a precursor in the development of novel materials and catalysts.
Biology:
Investigated for its potential to modulate biological pathways due to its ability to bind to specific enzymes or receptors.
Medicine:
Explored as a candidate in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
Could be used in the development of diagnostic agents.
Industry:
Utilized in the production of specialty chemicals and advanced materials.
Could play a role in the development of new polymeric materials with unique properties.
Mechanism of Action
The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. It may function by:
Binding to Active Sites: Interacting with the active sites of enzymes, inhibiting their activity and affecting the metabolic pathways.
Receptor Modulation: Acting as an agonist or antagonist at various receptor sites, altering signal transduction pathways.
Pathway Involvement: Engaging in biochemical pathways that influence cellular processes like apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide can be compared to similar compounds based on structure and function. Similar compounds might include:
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]acrylamide: Shares a similar backbone but with different terminal functional groups.
N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide: Similar structure but with variations in the alkene moiety.
Uniqueness
The unique combination of difluoromethoxy and methoxy groups, along with the alkyne moiety, grants this compound specific reactivity patterns and interaction capabilities that distinguish it from other similar compounds. This uniqueness can be exploited in designing novel drugs and materials with specialized functions.
Properties
IUPAC Name |
N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c1-3-4-13(18)17-8-7-10-5-6-11(19-2)12(9-10)20-14(15)16/h5-6,9,14H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSHALBIVPIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(BENZENESULFONYL)-N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2926592.png)





![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)
![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)

![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)

![5-Bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2926612.png)
